molecular formula C20H42 B1614842 3-Methylnonadecane CAS No. 6418-45-7

3-Methylnonadecane

Cat. No. B1614842
CAS RN: 6418-45-7
M. Wt: 282.5 g/mol
InChI Key: NYRRMADCQLTNBX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

  • InChI : InChI=1S/C20H42/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(3)5-2/h20H,4-19H2,1-3H3

Scientific Research Applications

  • Cell Death Induction and Chemotherapy Potentiation by 3-Methyladenine : 3-Methyladenine (3-MA) is noted for its role as an autophagy inhibitor and has been extensively used in autophagy studies. Interestingly, it has been observed to potentiate the chemotherapeutic effects of anticancer drugs. A study demonstrated that 3-MA reduces cell viability independently of autophagy inhibition and potentiates cell death and apoptosis in certain cell lines. The interaction of 3-MA with chemotherapeutic drugs was found to be autophagy-independent (Sheng et al., 2013).

  • Impact on Mitochondrial Biogenesis and Cognitive Function : Another study explored the effects of 3-MA, as a PI3K inhibitor, on mitochondrial biogenesis and its impact on cognitive functions in a rat model of Alzheimer's disease. The study indicated that inhibition of Akt phosphorylation by 3-MA led to a decrease in mitochondrial biogenesis regulators and activities of key enzymes in the tricarboxylic acid cycle, exacerbating recognition memory deficits (Shaerzadeh et al., 2014).

  • Autophagy Regulation by 3-Methyladenine : A study on 3-MA revealed its dual role in modulating autophagy. While typically used as an autophagy inhibitor, 3-MA was found to promote autophagy flux under certain conditions. This study highlighted the complex and context-dependent effects of 3-MA on cellular autophagy processes (Wu et al., 2010).

  • Effect on Cell Migration and Invasion in Cancer Cells : 3-MA was observed to inhibit cell migration and invasion in fibrosarcoma cells, suggesting potential applications in cancer treatment. The study noted that this inhibition was independent of autophagy, instead implicating the role of PI3K inhibitors (Ito et al., 2007).

  • Inflammatory Response Regulation by 3-MA : In a study focusing on inflammatory responses, 3-MA was found to enhance LPS-induced NF-κB activation and pro-inflammatory cytokine production, while suppressing other inflammatory mediators. This effect was attributed to 3-MA's action on Akt and Glycogen Synthase Kinase 3β, rather than its role in autophagy (Lin et al., 2012).

Future Directions

: ChemSpider: 3-Methylnonadecane : NIST Chemistry WebBook: Nonadecane, 3-methyl-

properties

IUPAC Name

3-methylnonadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(3)5-2/h20H,4-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRRMADCQLTNBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70982703
Record name 3-Methylnonadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70982703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylnonadecane

CAS RN

6418-45-7
Record name Nonadecane, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006418457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylnonadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70982703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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